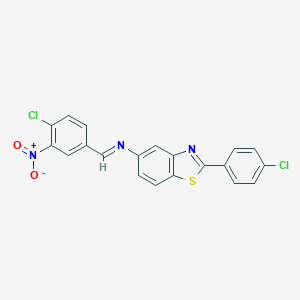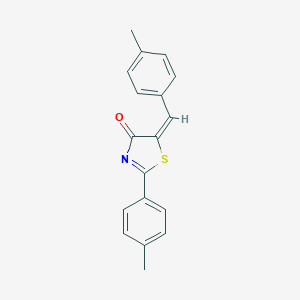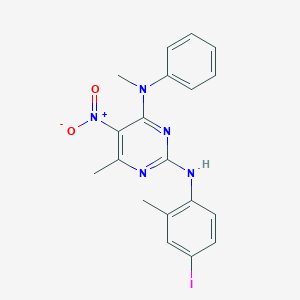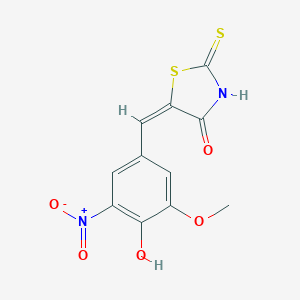![molecular formula C31H30N4O4 B413428 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413428.png)
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound featuring multiple functional groups, including benzodioxin, pyrazolone, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic synthesis. One common route starts with the preparation of the benzodioxin moiety, followed by the formation of the pyrazolone ring. The final step involves the coupling of these two intermediates under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the pyrazolone ring, potentially converting the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated pyrazolone.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar multifunctional molecules.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly in the context of diseases like Alzheimer’s .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may interact with hydrophobic pockets, while the pyrazolone ring could form hydrogen bonds with active site residues, thereby inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of reactivity and potential biological activities. This makes it a valuable compound for both fundamental research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H30N4O4 |
|---|---|
Molekulargewicht |
522.6g/mol |
IUPAC-Name |
4-[2,3-dihydro-1,4-benzodioxin-6-yl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C31H30N4O4/c1-20-27(30(36)34(32(20)3)23-11-7-5-8-12-23)29(22-15-16-25-26(19-22)39-18-17-38-25)28-21(2)33(4)35(31(28)37)24-13-9-6-10-14-24/h5-16,19,29H,17-18H2,1-4H3 |
InChI-Schlüssel |
FIGBASWDSDJVBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC4=C(C=C3)OCCO4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B413350.png)



![N-(3-bromobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413356.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B413357.png)
![(5E)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-5-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B413361.png)
![Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B413362.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-(3-chlorobenzylidene)amine](/img/structure/B413364.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B413365.png)
![5-{2-hydroxy-3-nitrophenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413367.png)
![4-{2-[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 2,4-dichlorobenzoate](/img/structure/B413369.png)
